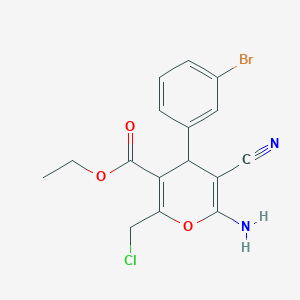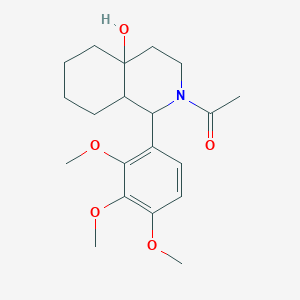![molecular formula C17H15Cl2N3O2 B3838934 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide](/img/structure/B3838934.png)
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide
Overview
Description
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide, also known as DBP, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. DBP is a white crystalline solid with a molecular formula of C17H14Cl2N2O2 and a molecular weight of 372.21 g/mol.
Mechanism of Action
The exact mechanism of action of 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth. 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide has also been shown to induce apoptosis (programmed cell death) in tumor cells, and to inhibit the replication of certain viruses, such as hepatitis B virus and herpes simplex virus.
Advantages and Limitations for Lab Experiments
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide also has several limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet established.
Future Directions
There are many potential future directions for research on 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide. Some possible areas of study include:
1. Further elucidation of the mechanism of action of 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide, including its effects on specific enzymes and proteins involved in the inflammatory response and tumor growth.
2. Investigation of the potential therapeutic applications of 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
3. Clinical trials to evaluate the safety and efficacy of 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide in humans.
4. Development of new synthetic methods for 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide that are more efficient and cost-effective.
5. Investigation of the potential use of 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide as a tool for studying the role of specific enzymes and proteins in disease processes.
In conclusion, 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide has several advantages for lab experiments, including its ease of synthesis and purification, its exact mechanism of action is not fully understood, and its safety and efficacy in humans are not yet established. There are many potential future directions for research on 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide, including further elucidation of its mechanism of action, clinical trials to evaluate its safety and efficacy, and investigation of its potential use in studying disease processes.
Scientific Research Applications
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-[2-[(2,4-dichlorophenoxy)methyl]benzimidazol-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-11-5-6-15(12(19)9-11)24-10-17-21-13-3-1-2-4-14(13)22(17)8-7-16(20)23/h1-6,9H,7-8,10H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBKOSMEHUWNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)N)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3838857.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide](/img/structure/B3838870.png)
![N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838876.png)
![3-[(4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3838880.png)

![N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838906.png)
![1,5-dimethyl-4-{[(2-oxocyclohexylidene)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3838912.png)
![2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B3838918.png)
![1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B3838921.png)


![3-(4-methylphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838943.png)
